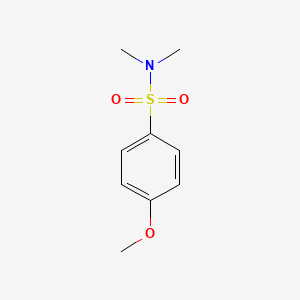

4-methoxy-N,N-dimethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-6-4-8(13-3)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSAYJPTDGAIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Methoxy N,n Dimethylbenzenesulfonamide and Its Derivatives

Direct Synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide

The most conventional and direct approach to synthesizing this compound involves the reaction between 4-methoxybenzenesulfonyl chloride and dimethylamine (B145610).

This classical method remains a cornerstone for the preparation of tertiary sulfonamides due to its efficiency and the ready availability of the starting materials. thieme-connect.com The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. researchgate.net

Reaction Scheme:

The selection of solvent and base is crucial for optimizing the reaction yield and purity of the final product. Common solvents include dichloromethane (B109758) or chloroform, and bases such as triethylamine (B128534) or pyridine (B92270) are frequently employed. researchgate.net Careful control of reaction parameters like temperature and pH is essential for achieving optimal outcomes.

| Reactant 1 | Reactant 2 | Product | Key Conditions |

|---|---|---|---|

| 4-methoxybenzenesulfonyl Chloride | Dimethylamine | This compound | Presence of a base (e.g., triethylamine, pyridine), Solvent (e.g., dichloromethane) |

The formation of the sulfonamide bond from a sulfonyl chloride and an amine proceeds through a nucleophilic substitution mechanism. The nitrogen atom of dimethylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This is followed by the elimination of a chloride ion.

The reaction can proceed through a stepwise or a concerted mechanism. Theoretical calculations suggest that the reaction of sulfonyl chlorides is a kinetically controlled process. nih.gov The mechanism can be influenced by the nature of the amine and the sulfonyl chloride, as well as the reaction conditions.

Synthesis of Substituted this compound Analogs

The core structure of this compound can be modified to generate a diverse range of analogs with potentially altered chemical and physical properties.

The introduction of a nitro group onto the aromatic ring of this compound can significantly influence its electronic properties. Nitration is a common electrophilic aromatic substitution reaction. A typical procedure for the nitration of a similar compound, 4-methoxyacetanilide, involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid. prepchem.com This method can be adapted for the nitration of this compound, leading to the formation of nitro-substituted derivatives. The position of nitration is directed by the existing methoxy (B1213986) and sulfonamide substituents on the benzene (B151609) ring.

Benzimidazole (B57391) derivatives are a significant class of heterocyclic compounds. nih.govsemanticscholar.org The synthesis of benzimidazole analogs of this compound can be achieved through various synthetic routes. One common method involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its derivative. researchgate.net To incorporate the this compound moiety, a precursor bearing this group and a reactive functionality suitable for benzimidazole ring formation would be required.

Another approach involves the direct reaction of a benzimidazole derivative with a substituted sulfonyl chloride. nih.gov For instance, a pre-formed benzimidazole scaffold can undergo an SN2 substitution reaction with a suitable benzenesulfonyl chloride in the presence of a base like DMAP. nih.gov

| Analog Type | General Synthetic Strategy | Key Intermediates/Reagents |

|---|---|---|

| Nitro-substituted | Electrophilic aromatic substitution (Nitration) | Nitric acid, Sulfuric acid |

| Benzimidazole | Condensation or Nucleophilic substitution | o-phenylenediamine derivatives, Substituted sulfonyl chlorides |

Modern synthetic methodologies offer diverse pathways to aryl sulfonamides, providing opportunities for the synthesis of a wide array of analogs. thieme-connect.com These methods often utilize different starting materials and catalytic systems, expanding the accessible chemical space.

Recent advancements include:

Photocatalytic Coupling: A transition-metal-free photocatalytic strategy allows for the modular synthesis of arylsulfonamides from aryl triflates, SO₂ surrogates, and amines under mild conditions. rsc.org

Reductive Coupling: An innovative method for the synthesis of (hetero)aryl sulfonamides involves the reductive coupling of nitro-heteroarenes with aryl sulfinates. thieme-connect.com

Decarboxylative Halosulfonylation: A copper-catalyzed method converts aromatic acids to sulfonyl chlorides in a one-pot process, followed by amination to form the corresponding sulfonamide. princeton.edu

Nickel-Catalyzed C-N Bond Formation: A highly efficient method for nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles has been reported. princeton.edu

These advanced synthetic routes provide powerful tools for creating a library of substituted this compound analogs for further research and application.

Advanced Synthetic Strategies Involving this compound Moieties

Advanced synthetic strategies have been developed to utilize and modify molecules containing the this compound moiety, leveraging this functional group's properties for complex molecular construction. These methods include innovative coupling reactions and selective bond cleavage techniques, expanding the synthetic chemist's toolkit.

Copper-Catalyzed Oxidative Coupling Approaches

Copper-catalyzed oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of sulfonamide derivatives, these methods have been employed for the synthesis of various important organic structures. For instance, copper-catalyzed aerobic oxidative dimerization of carbazoles and diarylamines can produce N-N coupled bicarbazoles and tetraarylhydrazines under mild conditions (1 atm O₂, 60–80 °C) using a catalyst system of CuBr·dimethylsulfide and N,N-dimethylaminopyridine. nih.govnih.gov This approach highlights the utility of copper catalysts in forming nitrogen-nitrogen bonds, a transformation of significant interest in medicinal and materials chemistry. nih.govnih.gov

Furthermore, copper catalysis is effective in the three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides to synthesize N-sulfonyl amidines. nih.gov This one-pot synthesis proceeds at room temperature and relies on the in-situ generation of an N-sulfonylketenimine intermediate. nih.gov The versatility of copper catalysis is also demonstrated in the direct C-C cross-coupling of 1,3-azoles with terminal alkynes, facilitated by CuCl₂ and molecular oxygen, to yield heteroarylacetylenes. documentsdelivered.com These examples underscore the broad applicability of copper-catalyzed oxidative coupling in the synthesis of complex molecules from simple precursors. documentsdelivered.comresearchgate.net

C-N Bond Cleavage Methodologies in Tertiary Sulfonamides

The cleavage of the carbon-nitrogen (C-N) bond in tertiary sulfonamides is a crucial transformation for the deprotection of amines and the synthesis of new sulfonamide derivatives.

A highly effective and chemoselective method for the C-N bond cleavage of tertiary sulfonamides, particularly those containing p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), or cinnamyl groups, utilizes a catalytic amount of Bismuth(III) triflate (Bi(OTf)₃). acs.orgnih.gov This method is notable for its mild acidic conditions and high yields of the corresponding C-N bond cleavage products. acs.orgnih.gov The optimal reaction conditions involve refluxing the tertiary sulfonamide with 0.05 equivalents of Bi(OTf)₃ in 1,2-dichloroethane (B1671644) at 85 °C for 2 hours. acs.org This catalytic protocol has been shown to be applicable to a wide range of N-aryl and N-alkyl sulfonamides. acs.orgnih.gov

For instance, the cleavage of various PMB- or DMB-protected N-aryl/alkylsulfonamides proceeds smoothly to afford the desired products in excellent yields. acs.org However, for substrates with electron-rich substituents on the N-aryl group, such as 3,4-dimethoxyphenyl-substituted sulfonamides, the reaction can also lead to N-S bond cleavage and intermolecular migration of the sulfonyl group, which is attributed to the in situ generation of triflic acid. acs.org

Below is a table summarizing the yields of C-N bond cleavage products for various tertiary sulfonamides using the Bi(OTf)₃ catalytic system.

| Substrate | Protecting Group | Product | Yield (%) |

| N-(4-methoxybenzyl)-4-methyl-N-phenylbenzenesulfonamide | PMB | 4-methyl-N-phenylbenzenesulfonamide | 95 |

| N-(3,4-dimethoxybenzyl)-4-methyl-N-phenylbenzenesulfonamide | DMB | 4-methyl-N-phenylbenzenesulfonamide | 92 |

| N-(4-methoxybenzyl)-N-(4-chlorophenyl)-4-methylbenzenesulfonamide | PMB | N-(4-chlorophenyl)-4-methylbenzenesulfonamide | 90 |

| N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | PMB | N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | 85 |

| N-cinnamyl-4-methyl-N-phenylbenzenesulfonamide | Cinnamyl | 4-methyl-N-phenylbenzenesulfonamide | 88 |

Mechanistic studies on the Bi(OTf)₃-catalyzed C-N bond cleavage of tertiary sulfonamides suggest a process initiated by the Lewis acid. acs.org The reaction is believed to proceed through the coordination of the bismuth(III) triflate to the oxygen atom of the sulfonyl group, which enhances the electrophilicity of the benzylic carbon. This is followed by the departure of the protecting group as a carbocation, which is then trapped by a nucleophile. Control experiments and mass spectrometry have been instrumental in elucidating this pathway. acs.orgresearchgate.net It has been observed that the reaction proceeds efficiently in both the presence of air and under a nitrogen atmosphere, indicating that atmospheric oxygen does not significantly influence the reaction outcome. acs.org

The formation of byproducts such as detosylated and sulfonyl-migrated products in electron-rich systems suggests the involvement of a Brønsted acid, likely triflic acid generated in situ from the metal triflate. acs.org This highlights the dual role of the catalyst system, acting as both a Lewis acid and a source of Brønsted acid. The hydrolytic cleavage of sulfonamides, leading to C-N bond scission, can also occur via an aromatic nucleophilic substitution mechanism, particularly in heterocyclic aromatic rings which have a strong electron-withdrawing ability. nih.gov

Palladium-Catalyzed Desulfitative Heck-Type Reactions of N-Methoxy Arylsulfonamides

A novel synthetic route has been developed utilizing a palladium-catalyzed desulfitative Heck-type reaction of N-methoxy arylsulfonamides with alkenes. rsc.orgrsc.org This cross-coupling reaction provides a method for the synthesis of aryl alkenes, where the -SO₂NHOMe group acts as a halide-free leaving group. rsc.org The reaction is compatible with a variety of olefins and different substituents on the aromatic ring of the N-methoxysulfonamides. rsc.orgrsc.org

The proposed mechanism involves the generation of a nitrogen radical promoted by CuCl₂, followed by desulfonylation under thermal conditions to produce an aryl radical. rsc.orgrsc.org This aryl radical then participates in the palladium-catalyzed coupling reaction. This method represents a significant advancement as it utilizes readily available and stable N-methoxysulfonamides as aryl precursors in Heck-type reactions. rsc.org The reaction demonstrates good functional group tolerance, including compatibility with chloro and bromo functionalities. rsc.org

Copper-Catalyzed NH Olefination for N-Sulfonyl Enaminone Synthesis

An efficient method for the synthesis of N-sulfonyl enaminones involves the copper(I)-catalyzed N-H olefination of sulfonamides. nih.govchem960.com This reaction utilizes saturated ketones as the source of the olefin. nih.govchem960.com The process is carried out using TEMPO derivatives and molecular oxygen as oxidants. nih.gov This approach provides a direct and efficient pathway to a variety of enaminones in good yields. nih.govchem960.com Mechanistic studies have been conducted to understand the reaction pathway. nih.gov

The use of a CuTC/DMAP catalyst system has been investigated for this transformation, with the reaction proceeding under aerobic conditions in DMSO at 110 °C. researchgate.net This methodology offers an effective route to valuable N-sulfonyl enaminone scaffolds. researchgate.net

Chemical Reactivity and Transformation Studies of 4 Methoxy N,n Dimethylbenzenesulfonamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-methoxy-N,N-dimethylbenzenesulfonamide is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) group (-OCH₃). This group directs incoming electrophiles primarily to the positions ortho to it (C3 and C5), as the para position (C4) is occupied by the sulfonamide group.

A significant example of this reactivity is the nitration of the aromatic ring. This reaction introduces a nitro group (-NO₂) onto the benzene ring, which can subsequently be transformed into other functional groups. For instance, the nitrated intermediate can be reduced to form 3-Amino-4-methoxy-N,N-dimethylbenzenesulfonamide. googleapis.comgoogle.com This reduction is commonly achieved using reagents such as palladium on carbon (Pd/C) under a hydrogen atmosphere. googleapis.comgoogle.com The resulting amino group serves as a versatile handle for further functionalization and the synthesis of more complex molecules.

| Reaction | Reagent(s) | Product |

| Nitration | HNO₃/H₂SO₄ | 4-methoxy-3-nitro-N,N-dimethylbenzenesulfonamide |

| Reduction | Pd/C, H₂ | 3-Amino-4-methoxy-N,N-dimethylbenzenesulfonamide googleapis.comgoogle.com |

Reactions at the Sulfonamide Nitrogen

The sulfonamide group in this compound is a tertiary sulfonamide, meaning the nitrogen atom is bonded to two methyl groups. Due to the absence of a hydrogen atom on the nitrogen, it does not readily undergo typical reactions seen in primary or secondary sulfonamides, such as N-alkylation or N-acylation under standard basic conditions. These reactions generally require the deprotonation of the sulfonamide N-H bond to form a nucleophilic anion. Consequently, the sulfonamide nitrogen in this specific compound is generally considered unreactive under these conditions.

Transformations Involving the Methoxy Group

The methoxy group is a key functional feature of the molecule and can be chemically transformed, most notably through demethylation. This reaction converts the methoxy ether into a hydroxyl group (-OH), yielding 4-hydroxy-N,N-dimethylbenzenesulfonamide. prepchem.com A common and effective method for this transformation involves the use of a Lewis acid, such as aluminum chloride (AlCl₃), in a solvent like benzene. prepchem.com The reaction mixture is typically heated to facilitate the cleavage of the methyl-oxygen bond. prepchem.com This transformation is valuable for creating derivatives with a phenolic hydroxyl group, which can then participate in a different set of reactions, such as O-alkylation or esterification.

| Reaction | Reagent(s) | Solvent | Product |

| Demethylation | Aluminum chloride (AlCl₃) prepchem.com | Benzene prepchem.com | 4-hydroxy-N,N-dimethylbenzenesulfonamide prepchem.com |

Derivatization for Enhanced Functionality

Derivatization of this compound is a strategic approach to introduce new functional groups and modify the compound's properties. The chemical transformations described previously are primary examples of derivatization pathways.

Introduction of an Amino Group: The nitration of the benzene ring followed by reduction provides 3-amino-4-methoxy-N,N-dimethylbenzenesulfonamide. googleapis.comgoogle.com This introduces a primary amine, a highly useful functional group for subsequent reactions such as diazotization, amide bond formation, or alkylation.

Introduction of a Hydroxyl Group: The demethylation of the methoxy group to yield 4-hydroxy-N,N-dimethylbenzenesulfonamide is another key derivatization strategy. prepchem.com The resulting phenolic hydroxyl group opens avenues for creating a wide array of ethers and esters, significantly diversifying the molecular scaffold.

These derivatization approaches allow for the systematic modification of the parent compound, enabling the synthesis of a library of related structures for various chemical and pharmaceutical research applications.

Chemo- and Regioselectivity in Reactions of Substituted Benzenesulfonamides

The reactions of this compound and its derivatives illustrate important principles of chemical selectivity.

Regioselectivity: This is prominently observed in the electrophilic aromatic substitution reactions of the benzene ring. The methoxy group is a strong ortho-, para-directing group. Since the para-position is blocked, electrophiles like the nitronium ion (NO₂⁺) are directed specifically to the ortho-positions (C3 and C5). This controlled substitution at a specific region of the molecule is a classic example of regioselectivity.

Chemoselectivity: This refers to a reagent's preference for reacting with one functional group in the presence of others. A clear example is the reduction of 4-methoxy-3-nitro-N,N-dimethylbenzenesulfonamide. Catalytic hydrogenation using palladium on carbon (Pd/C) selectively reduces the nitro group to an amino group without affecting the sulfonamide or methoxy functionalities. googleapis.comgoogle.com This demonstrates the high chemoselectivity of the reducing agent for the nitro group over the other functional groups present in the molecule.

Understanding and controlling both chemo- and regioselectivity are crucial for the efficient and predictable synthesis of complex derivatives from substituted benzenesulfonamides.

Computational and Theoretical Investigations of 4 Methoxy N,n Dimethylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound.

Hartree-Fock (HF) Methods for Electronic Structure and Vibrational Frequencies

The Hartree-Fock method is a foundational ab initio calculation that can be used to approximate the electronic structure and predict vibrational frequencies. An HF analysis would describe the molecular orbitals and their energy levels. However, literature detailing an HF analysis for 4-methoxy-N,N-dimethylbenzenesulfonamide is not available.

Prediction and Analysis of Spectroscopic Parameters

Theoretical calculations are crucial for predicting and interpreting spectroscopic data.

Gauge-Including Atomic Orbital (GIAO) ¹H and ¹³C NMR Chemical Shifts

The GIAO method is a common approach for calculating NMR chemical shifts. A GIAO calculation for this compound would predict the ¹H and ¹³C NMR spectra, aiding in the structural elucidation and assignment of experimental data. No such theoretical NMR data has been published for this specific molecule.

Theoretical Harmonic Vibrational Frequencies

Computational methods are used to calculate the harmonic vibrational frequencies, which correspond to the infrared and Raman spectral bands. This analysis helps in assigning specific vibrational modes to the observed spectral peaks. A detailed table of theoretical vibrational frequencies for this compound cannot be provided as the necessary studies are absent from the literature.

Intermolecular Interaction Studies

The study of intermolecular interactions is critical for understanding the solid-state properties of a compound, such as its crystal packing and physical characteristics. Research on related sulfonamides often reveals complex networks of hydrogen bonds (e.g., N–H···O, C–H···O), C–H···π, and π–π stacking interactions that dictate their supramolecular architecture. researchgate.netnih.govresearchgate.netnih.gov For instance, in the crystal structures of similar sulfonamides, molecules are often linked into chains or more complex three-dimensional networks through these non-covalent forces. researchgate.netnih.gov However, without a crystallographic or computational study on this compound itself, a specific analysis of its intermolecular interactions remains speculative.

Hydrogen Bonding (N-H…O, C-H…O) Analyses

No specific studies detailing the hydrogen bonding interactions of this compound were found. An analysis of its structure reveals that as an N,N-dimethylated sulfonamide, it lacks the N-H bond necessary for classical hydrogen bond donation. However, the potential for weak C-H…O interactions involving the methyl and aromatic C-H bonds as donors and the oxygen atoms of the methoxy (B1213986) and sulfonyl groups as acceptors could be a subject for future computational investigation.

Aromatic π…π Stacking Interactions

There is no available data from computational or crystallographic studies that describes the aromatic π…π stacking interactions for this compound. Such studies would be necessary to determine the geometric parameters and energetic contributions of any potential stacking arrangements of the methoxy-substituted benzene (B151609) ring.

Dimer Interaction Energies

Specific dimer interaction energies for this compound have not been calculated or reported in the literature. This analysis would require dedicated computational studies to model the formation of dimers and quantify the strength of the intermolecular forces holding them together.

Crystallography and Supramolecular Assembly of 4 Methoxy N,n Dimethylbenzenesulfonamide Analogs

Single-Crystal X-ray Diffraction Analysis

The crystal structures of two closely related N-(aryl)arylsulfonamides, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide (I) and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide (II), provide significant insight into the crystallographic properties of this class of compounds. nih.govresearchgate.net Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of ethanol solutions. nih.goviucr.org The analysis reveals distinct crystallographic parameters for each analog, which are summarized in the table below. nih.gov

| Parameter | 4-methoxy-N-(4-methylphenyl)benzenesulfonamide (I) | N-(4-fluorophenyl)-4-methoxybenzenesulfonamide (II) |

|---|---|---|

| Chemical Formula | C₁₄H₁₅NO₃S | C₁₃H₁₂FNO₃S |

| Formula Weight | 277.33 | 281.29 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/n |

| a (Å) | 16.883 (3) | 10.027 (2) |

| b (Å) | 7.7302 (13) | 11.109 (2) |

| c (Å) | 10.518 (2) | 11.668 (2) |

| β (°) | 90 | 103.11 (2) |

| Volume (ų) | 1371.4 (4) | 1266.3 (4) |

| Z | 4 | 4 |

Data sourced from Suchetan P. A., et al. (2015). nih.govresearchgate.netiucr.org

Molecular Conformation and Dihedral Angles in Sulfonamide Derivatives

In another analog, N-(4-methoxybenzoyl)benzenesulfonamide, the dihedral angle between the aromatic rings is 69.81 (1)°. nih.gov The molecule is further twisted at the sulfur atom, with the dihedral angle between the S—N—C=O segment and the sulfonyl benzene (B151609) ring being 74.91 (1)°. nih.gov This twisting of the sulfonamide moiety relative to the planar aromatic systems is a common feature, preventing the molecule from adopting a fully planar conformation.

Torsion Angle Analysis of Key Bonds (e.g., C—S—N—C)

The torsion angle involving the C—S—N—C backbone is critical in defining the conformation of N-aryl arylsulfonamides. This angle dictates the relative orientation of the two aromatic systems connected by the sulfonamide bridge.

Analysis of various 4-methoxybenzenesulfonamide (B72560) analogs reveals a consistent gauche conformation about the S—N bond.

For 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the C1—S1—N1—C7 torsion angle is 66.33 (19)°. nih.gov

In N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the corresponding angle is 68.4 (2)°. nih.gov

Other related structures exhibit similar values, such as -72.9 (1)°, 66.2 (1)°, and 72.5 (1)°, confirming that this twisted conformation is a characteristic and energetically favorable feature of this molecular scaffold. nih.gov

| Compound | Dihedral Angle (Ring-Ring) (°) | C—S—N—C Torsion Angle (°) |

|---|---|---|

| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | 63.36 (19) | 66.33 (19) |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | 44.26 (13) | 68.4 (2) |

| N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | 42.6 (1) | 72.5 (1) |

| 4-methoxy-N-(p-tolyl)benzenesulfonamide | 55.1 (1) | -72.9 (1) |

| 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | 56.3 (1) | 66.2 (1) |

Data sourced from Suchetan P. A., et al. (2015). nih.govresearchgate.net

Supramolecular Architecture Formation

The crystal packing of sulfonamide derivatives is directed by a hierarchy of non-covalent interactions. While strong, classical hydrogen bonds often dictate the primary structural motifs, weaker interactions play a crucial role in organizing these motifs into a three-dimensional architecture.

A predominant feature in the crystal structures of secondary sulfonamides is the formation of one-dimensional chains through intermolecular N—H⋯O hydrogen bonds. The acidic sulfonamide proton (N–H) acts as a hydrogen bond donor, while one of the electronegative oxygen atoms of the sulfonyl group (S=O) serves as the acceptor. nih.gov

In the crystal structures of both 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, molecules are linked by these N—H⋯O hydrogen bonds, forming infinite one-dimensional chains. nih.govresearchgate.net This recurring pattern highlights the robustness of the sulfonamide-sulfonyl synthon in directing molecular assembly.

Weaker interactions, including C—H⋯π and C—H⋯O hydrogen bonds, are instrumental in assembling the primary hydrogen-bonded chains into more complex two- and three-dimensional networks. rsc.orgmdpi.com

To systematically describe and compare the complex hydrogen-bonding patterns in crystals, graph-set notation is employed. nih.govscispace.com This system classifies motifs based on their topology, designating them as chains (C), rings (R), intramolecular patterns (S), or other finite patterns (D). scispace.com

The infinite one-dimensional chain formed by the primary N—H⋯O hydrogen bonds in the title analogs is described by the graph set notation C(4). nih.govnih.gov The designator 'C' denotes a chain, and the number '4' in parentheses indicates that there are four atoms in the repeating unit of the pattern (H-N-S=O). nih.govnih.gov In other sulfonamide derivatives, where molecules form dimeric pairs through N—H⋯O interactions, the motif is often an R(8) ring. researchgate.net A comprehensive analysis using graph-set notation allows for the deconstruction of complex networks into fundamental, recognizable motifs, providing a powerful tool for understanding and predicting supramolecular structures. nih.govresearchgate.net

Crystal Engineering Principles Applied to Sulfonamides

The deliberate design and construction of crystalline solids, known as crystal engineering, relies on a comprehensive understanding of intermolecular interactions to control the assembly of molecules into predictable supramolecular architectures. In the context of sulfonamides, a prominent class of organosulfur compounds, the primary driving forces governing their crystal packing are strong intermolecular hydrogen bonds and π-π stacking interactions. nih.gov The inherent rigidity of the sulfonamide functional group, R−S(=O)₂−NR₂, contributes to their tendency to form highly ordered, crystalline structures. chemeo.com

The supramolecular assembly of sulfonamides is largely directed by the interplay of various non-covalent interactions, with hydrogen bonding being a particularly dominant and directional force. nih.gov The sulfonamide group itself possesses both hydrogen bond donors (the N-H group in primary and secondary sulfonamides) and multiple hydrogen bond acceptors (the two sulfonyl oxygen atoms and the nitrogen atom). This multiplicity allows for the formation of a diverse array of hydrogen-bonding motifs.

A systematic analysis of the crystal structures of various aromatic sulfonamides has revealed several common hydrogen-bonding patterns that dictate the supramolecular assembly. These patterns can be classified into four main types: Dimeric, Zigzag, Helical, and Straight, each leading to distinct one-dimensional (1D) chain assemblies. nih.gov

In the case of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, N—H⋯O hydrogen bonds lead to the formation of infinite C(4) chains. nih.govresearchgate.net These chains are further interconnected by intermolecular C—H⋯π interactions, which link the chains into layers, resulting in a two-dimensional architecture. nih.govresearchgate.net Conversely, the crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide also features N—H⋯O hydrogen bonds that form infinite one-dimensional C(4) chains. nih.govresearchgate.net However, in this analog, a pair of C—H⋯O intermolecular interactions consolidates the crystal packing, leading to a three-dimensional supramolecular network. nih.govresearchgate.net

These examples underscore a key principle of crystal engineering: the final solid-state structure is a delicate balance of multiple weak interactions. The presence and nature of substituents on the aromatic rings can significantly alter the electronic and steric properties of the molecule, thereby influencing which supramolecular synthons are favored and, consequently, the dimensionality of the resulting architecture.

The table below presents selected crystallographic data for these two analogs, highlighting the key parameters that define their crystal structures.

| Parameter | 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | N-(4-fluorophenyl)-4-methoxybenzenesulfonamide |

| Molecular Formula | C₁₄H₁₅NO₃S | C₁₃H₁₂FNO₃S |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 5.8576 (4) | 12.0624 (10) |

| b (Å) | 11.0844 (9) | 7.6400 (6) |

| c (Å) | 21.0561 (16) | 14.5095 (12) |

| β (˚) | 90 | 108.312 (3) |

| Volume (ų) | 1366.4 (2) | 1268.45 (18) |

| Dominant Interactions | N—H⋯O, C—H⋯π | N—H⋯O, C—H⋯O |

| Supramolecular Architecture | 2D Layers | 3D Network |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov

The study of such analogs reveals that while the N—H⋯O hydrogen bond remains a robust and predictable interaction in forming primary chains, the subsequent assembly of these chains into higher-dimensional structures is highly dependent on weaker, yet collectively significant, interactions like C—H⋯π and C—H⋯O. The ability to understand and control these competing interactions is at the core of applying crystal engineering principles to design sulfonamide-based materials with desired solid-state properties.

Advanced Applications and Research Directions for 4 Methoxy N,n Dimethylbenzenesulfonamide in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

4-methoxy-N,N-dimethylbenzenesulfonamide serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. Its structure allows for various chemical modifications, making it a versatile building block for creating diverse chemical libraries.

One notable application is in the synthesis of plasma kallikrein inhibitors. In this context, this compound is utilized as a precursor in a multi-step synthesis to produce complex heterocyclic compounds that exhibit inhibitory activity against this enzyme. google.com The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-4-methoxy-N,N-dimethylbenzenesulfonamide is another example where the parent compound is a key starting material. nih.gov This synthesis involves the reaction of 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole with chlorosulfonic acid, followed by reaction with dimethylamine (B145610) to yield the final product. nih.gov

Furthermore, the related compound, 3-Amino-4-methoxy-N,N-dimethylbenzenesulfonamide, is used as an intermediate in the preparation of novel 7-hydroxy-spiropiperidine indolinyl compounds, which are investigated as selective inhibitors of the P2Y1 receptor. googleapis.comgoogle.com These examples highlight the utility of the this compound core structure in constructing complex, biologically active molecules.

Catalytic Applications and Mechanistic Studies

Currently, there is limited publicly available research detailing the use of this compound as a catalyst in chemical reactions. The primary focus of research on this and related sulfonamides has been on their biological activities as enzyme inhibitors rather than on their potential catalytic properties. Mechanistic studies have predominantly investigated the interactions of sulfonamides with their biological targets, such as enzymes, rather than their role in catalyzing chemical transformations.

Exploration in Materials Science Research

To date, the scientific literature does not extensively cover the application of this compound in the field of materials science. The research on this compound has been largely concentrated on its chemical synthesis and biological properties.

Biological Activity and Mechanism of Action Studies (Excluding Clinical Human Data and Safety/Toxicity Profiles)

The sulfonamide functional group is a well-established pharmacophore, and compounds containing this moiety have been investigated for a wide range of biological activities.

Dihydropteroate (B1496061) Synthase (DHPS): The sulfonamide class of compounds are known competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folic acid synthesis pathway of bacteria. This inhibition is the basis for the antibacterial activity of sulfa drugs. While the broader class of sulfonamides is known to target DHPS, specific inhibition data for this compound is not widely reported.

Below is a table of inhibitory data for some representative benzenesulfonamide (B165840) derivatives against different human carbonic anhydrase isoforms, illustrating the general potential of this class of compounds.

| Compound | hCA I (Kᵢ, μM) | hCA II (Kᵢ, μM) | hCA IX (Kᵢ, μM) | hCA XII (Kᵢ, μM) |

| N-(N-n-octyl-carbamimidoyl) benzenesulfonamide | >100 | >100 | 0.168 | 0.672 |

| N-(N-p-methylbenzyl-carbamimidoyl) benzenesulfonamide | >100 | >100 | 0.541 | 0.335 |

This table presents data for related compounds to illustrate the inhibitory potential of the benzenesulfonamide scaffold and does not represent data for this compound. google.com

The this compound scaffold has been incorporated into molecules designed to interact with specific receptors. As mentioned earlier, a derivative, 3-Amino-4-methoxy-N,N-dimethylbenzenesulfonamide, is an intermediate in the synthesis of selective antagonists for the P2Y1 receptor, a G-protein coupled receptor. google.com

Additionally, a more complex molecule containing a 4-methoxyphenylsulfonyl moiety, N-[(1s)-1-[4-[[4-methoxy-2-[(4-[11C]methoxyphenyl)sulfonyl]-phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide, has been shown to bind to human cannabinoid receptors, acting as a reverse agonist for the CB2R. This compound displayed a binding affinity (Kᵢ) of 78.5 ± 10.4 nM for hCB1R and 4.54 ± 0.48 nM for hCB2R. While this is not the title compound, it suggests that the methoxybenzenesulfonamide structure can be a component of molecules that bind to cannabinoid receptors.

While there is no direct evidence in the searched literature linking this compound to the upregulation of APOBEC3G for anti-HBV activity, some sulfonamide derivatives have been investigated for their antiviral properties. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives have shown antiviral activity against influenza A and B viruses. google.com Time-of-addition studies suggested that these compounds act at an early stage of the viral replication cycle, possibly by inhibiting virus adsorption or penetration. google.com This indicates that the benzenesulfonamide scaffold can be a starting point for the development of antiviral agents, although the specific mechanism involving APOBEC3G has not been demonstrated for this compound.

Antiproliferative Mechanisms

Direct studies detailing the specific antiproliferative mechanisms of this compound are not extensively available in the current body of scientific literature. However, the general class of sulfonamides has been recognized for its potential in cancer therapy. frontiersin.org Research into various sulfonamide derivatives has revealed several mechanisms through which they can exert anticancer effects. These mechanisms include the disruption of microtubule assembly, inhibition of angiogenesis, perturbation of the cell cycle, particularly in the G1 phase, and the functional suppression of transcription factors. frontiersin.org

Anti-tuberculosis Activity and Target Identification (e.g., Matrix Metalloproteinase-8)

There is currently a lack of specific research investigating the anti-tuberculosis activity of this compound or its potential interaction with targets such as Matrix Metalloproteinase-8 (MMP-8). While sulfonamides, in general, have been explored for a wide range of biological activities, including antitubercular properties, specific data for this compound is not available. jcsp.org.pk

MMP-8 has been identified as a potential biomarker in tuberculosis, with elevated levels associated with sputum culture positivity. jcsp.org.pk However, there are no current studies linking the inhibition of MMP-8 to this compound.

Adenosine (B11128) Receptor Antagonistic Activity

Specific studies on the adenosine receptor antagonistic activity of this compound have not been identified. Research in this area has often focused on other classes of molecules. For example, methoxy (B1213986) flavonoids isolated from Orthosiphon stamineus have been identified as adenosine A1 receptor antagonists. uobabylon.edu.iq Additionally, the influence of methoxyphenyl substitution patterns has been explored in other molecular scaffolds to modulate adenosine A3 receptor antagonistic profiles. nih.gov These studies highlight the general importance of the methoxyaryl group in the design of adenosine receptor antagonists, though direct evidence for this compound is wanting.

Anti-inflammatory Activity

Phosphodiesterase Inhibitory Activity (e.g., PDE-5)

There is no specific evidence to suggest that this compound is an inhibitor of phosphodiesterase-5 (PDE-5) or other phosphodiesterase enzymes. The development of PDE inhibitors has largely focused on other chemical scaffolds.

PPARγ Activation in Adipocyte Differentiation Research

Currently, there is no published research that investigates the role of this compound in the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) or its effects on adipocyte differentiation.

Physical Organic Chemistry Studies

While direct physical organic chemistry studies on this compound are limited, research on structurally similar compounds provides valuable insights.

A theoretical study on N'-(4-methoxybenzylidene)benzenesulfonohydrazide utilized computational methods to analyze its molecular properties. jcsp.org.pk Such studies, employing techniques like Density Functional Theory (DFT), help in understanding the structural and dynamic properties of molecules containing the 4-methoxybenzenesulfonamide (B72560) framework. jcsp.org.pk These computational approaches are often used to complement and verify experimental results. jcsp.org.pk

Crystallographic studies have been conducted on related N-(aryl)arylsulfonamides, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. nih.gov These studies provide detailed information on their three-dimensional structures and intermolecular interactions in the solid state. nih.gov For example, in the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the supramolecular architecture is influenced by C—H⋯π aryl interactions. nih.gov Such analyses are crucial for understanding structure-property relationships.

Table of Compound Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO3S |

| Molecular Weight | 215.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 22430-67-1 |

Ligand Design and Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

The structural motif of this compound serves as a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents. Its inherent properties, including the presence of a sulfonamide group and a methoxy-substituted aromatic ring, offer multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize biological activity.

Role in Ligand Design

In the realm of ligand design, the this compound core is utilized as a foundational structure to develop inhibitors for various enzymes and receptors. The sulfonamide moiety is a key pharmacophore known to interact with biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites. For instance, the sulfonamide group is a well-established zinc-binding group in a class of enzymes known as metalloproteinases.

The methoxy group on the benzene (B151609) ring can influence the molecule's electronic properties and its binding orientation within a target's active site. Furthermore, the N,N-dimethyl substitution on the sulfonamide nitrogen provides a distinct steric and electronic profile that can be crucial for achieving desired selectivity and potency.

Structure-Activity Relationship (SAR) Studies

SAR studies involving analogs of this compound focus on systematically altering different parts of the molecule to understand their impact on biological activity. These modifications typically fall into three main categories:

Modification of the Sulfonamide Group: Altering the substituents on the sulfonamide nitrogen can significantly impact a compound's inhibitory potential. For example, replacing the dimethyl groups with other alkyl or aryl substituents can modulate the compound's lipophilicity and steric bulk, thereby influencing its fit within a binding pocket.

Modification of the Benzene Ring: The position and nature of substituents on the benzene ring are critical for target engagement. While the methoxy group at the 4-position is a common feature, exploring other substituents or altering its position can lead to improved activity or selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic nature of the aromatic ring and its interactions with the target protein.

Scaffold Hopping and Bioisosteric Replacement: In some cases, the entire 4-methoxybenzenesulfonyl scaffold may be replaced with other aromatic or heteroaromatic systems to explore new chemical space and intellectual property opportunities. This approach, known as scaffold hopping, can lead to the discovery of novel classes of inhibitors with improved pharmacological profiles.

Detailed Research Findings

While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of sulfonamide-based inhibitor design are well-established. Research on related benzenesulfonamide derivatives provides valuable insights into the potential SAR of this compound.

For example, in the development of matrix metalloproteinase (MMP) inhibitors, a series of 4-phenoxybenzenesulfonyl pyrrolidine (B122466) derivatives have been synthesized and evaluated. These studies revealed that the nature of the substituent on the pyrrolidine ring significantly influences the inhibitory activity against MMP-2 and MMP-9.

Similarly, in the design of novel PI3K/mTOR dual inhibitors, sulfonamide methoxypyridine derivatives have been explored. These studies have demonstrated that the specific substitution pattern on the pyridine (B92270) and benzene rings is crucial for achieving high potency and selectivity.

Based on these and other studies on related sulfonamides, a hypothetical SAR table for this compound derivatives can be constructed to guide future drug discovery efforts.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives

| Modification Site | Modification | Predicted Effect on Activity | Rationale |

| N,N-dimethyl Group | Replacement with larger alkyl groups | Potential for increased or decreased activity | Steric bulk may enhance binding in a large pocket or cause clashes in a smaller one. |

| Replacement with cyclic amines (e.g., piperidine, morpholine) | Potential for improved potency and physicochemical properties | Cyclic amines can introduce favorable interactions and improve solubility. | |

| 4-methoxy Group | Replacement with -OH | Potential for additional hydrogen bonding | A hydroxyl group can act as a hydrogen bond donor, potentially improving target engagement. |

| Replacement with -CF3 | Altered electronic properties | The strongly electron-withdrawing trifluoromethyl group can influence the pKa of the sulfonamide and alter binding interactions. | |

| Benzene Ring | Introduction of additional substituents | Variable effects depending on position and nature of the substituent | Substituents can modulate electronics, lipophilicity, and provide additional contact points with the target. |

| Replacement with a heterocyclic ring (e.g., pyridine, thiophene) | Potential for novel interactions and improved properties | Heterocycles can introduce hydrogen bond acceptors/donors and alter the overall geometry of the molecule. |

Analytical Methodologies for 4 Methoxy N,n Dimethylbenzenesulfonamide in Research Contexts

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of separation science, and several of its modalities are applicable to the purification of 4-methoxy-N,N-dimethylbenzenesulfonamide from reaction mixtures. The choice of technique often depends on the scale of the purification and the nature of the impurities.

Column chromatography is a widely utilized technique for the purification of organic compounds. In the case of this compound, silica (B1680970) gel is a common stationary phase due to its efficacy in separating compounds of moderate polarity. The selection of an appropriate mobile phase (eluent) is critical for achieving good separation.

A typical solvent system for the purification of sulfonamides on a silica gel column involves a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is gradually increased to facilitate the elution of the target compound. For this compound, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) is often effective. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

Table 1: Illustrative Solvent Systems for Column Chromatography of this compound on Silica Gel

| Solvent System Components | Typical Gradient Range | Application Notes |

| Ethyl Acetate / Hexane | 10-50% Ethyl Acetate | A standard and effective system for compounds of moderate polarity. |

| Dichloromethane / Methanol (B129727) | 1-10% Methanol | Suitable for more polar impurities, but care must be taken as methanol can dissolve some silica. |

| Diethyl Ether / Petroleum Ether | 20-60% Diethyl Ether | An alternative to ethyl acetate/hexane systems. |

This table is for illustrative purposes; the optimal solvent system must be determined experimentally.

For smaller-scale purifications, preparative thin-layer chromatography (PTLC) offers a rapid and efficient method. This technique utilizes TLC plates with a thicker layer of adsorbent (typically silica gel) to accommodate larger sample quantities, often in the range of 10-100 mg.

The crude this compound is applied as a continuous band near the bottom of the PTLC plate. The plate is then developed in a chamber containing a suitable mobile phase, similar to those used in column chromatography. After development, the separated bands of compounds are visualized, often under UV light. The band corresponding to the desired product is then carefully scraped from the plate. The compound is subsequently extracted from the silica gel using a polar solvent, such as ethyl acetate or methanol, and the solvent is evaporated to yield the purified product.

Table 2: General Parameters for Preparative Thin Layer Chromatography

| Parameter | Typical Specification |

| Stationary Phase | Silica gel 60 F254 |

| Plate Thickness | 1-2 mm |

| Sample Loading | 10-100 mg per 20x20 cm plate |

| Visualization | UV light (254 nm) |

| Elution from Silica | Ethyl acetate or Methanol |

These parameters are general guidelines and may require optimization for specific separations.

Quantitative Analysis Methods (e.g., NMR Yield Determination)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the purity and yield of a chemical reaction without the need for a calibration curve, provided a certified internal standard is used. The yield of this compound can be accurately determined by integrating the signals of its protons against the signal of a known amount of an internal standard.

For a typical ¹H NMR spectrum of this compound, characteristic signals would be expected for the methoxy (B1213986) group protons, the aromatic protons, and the N,N-dimethyl group protons. By comparing the integral of one of these signals to the integral of a known proton signal from a stable, non-reactive internal standard (e.g., maleic acid, dimethyl sulfone), the molar quantity of the product can be calculated, and thus the reaction yield.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.7 | Singlet | 6H |

| OCH₃ | ~3.8 | Singlet | 3H |

| Aromatic (ortho to SO₂NMe₂) | ~7.8 | Doublet | 2H |

| Aromatic (ortho to OCH₃) | ~7.0 | Doublet | 2H |

These are approximate chemical shifts and can vary depending on the solvent and instrument.

Lipophilicity Determination and Correlation Studies (e.g., log P vs. log k)

A common experimental approach to estimate lipophilicity involves reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, a relationship can be established between the logarithm of the retention factor (log k) and the log P values for a series of known compounds. By running this compound under the same chromatographic conditions, its log k value can be determined, and its log P can be extrapolated from the established correlation.

For sulfonamides, a linear relationship between log k and log P has been demonstrated. The retention of these compounds on a non-polar stationary phase is primarily driven by their hydrophobic character.

Table 4: Estimated Lipophilicity Data

| Compound | log P (Experimental) |

| 4-Methoxyaniline | 0.95 |

The provided log P value is for a structurally related compound and serves as a reference point. The actual log P of this compound would need to be determined experimentally or through reliable in silico prediction.

Q & A

Basic: What are the standard synthetic routes for 4-methoxy-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves acetylation of the parent sulfonamide framework. Key steps include:

- Temperature control : Maintaining low temperatures (e.g., 0–5°C) during electrophilic substitution to minimize side reactions.

- Solvent selection : Polar aprotic solvents like dichloromethane or DMF enhance reactivity and solubility .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or pyridine) can accelerate specific steps, such as sulfonamide functionalization .

Optimization : Use HPLC to monitor intermediate purity (≥95%) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of acetylating agent) to maximize yield .

Basic: Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm) and dimethylamine groups (δ 2.9–3.1 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 244.07) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve byproducts .

Basic: What common chemical reactions does this compound undergo?

- Oxidation : Reacts with KMnO₄ in acidic conditions to form sulfonic acid derivatives .

- Nucleophilic substitution : Methoxy or sulfonamide groups undergo displacement with amines or thiols under basic conditions (e.g., NaH/DMF) .

- Reduction : LiAlH₄ reduces sulfonamide to thioether, though this is rare due to steric hindrance from dimethyl groups .

Basic: How does the methoxy group influence the compound’s biological activity?

The methoxy group enhances lipophilicity, improving membrane permeability. It also donates electron density via resonance, stabilizing interactions with biological targets (e.g., enzyme active sites). Comparative studies show methoxy-substituted analogs exhibit 2–3× higher antimicrobial activity than non-substituted derivatives .

Advanced: How do electronic effects of substituents (e.g., bromine, fluorine) alter the reactivity of benzenesulfonamide derivatives?

- Electron-withdrawing groups (e.g., Br, F) : Deactivate the aromatic ring, directing electrophilic substitution to meta positions. For example, bromine increases oxidative stability but reduces nucleophilic attack rates by 40% .

- Electron-donating groups (e.g., methoxy) : Activate para positions, accelerating reactions like nitration or sulfonation. Kinetic studies show methoxy derivatives react 1.5× faster in SNAr reactions compared to unsubstituted analogs .

Advanced: What mechanistic pathways govern key reactions (e.g., oxidation, substitution) in this compound?

- Oxidation : Proceeds via a two-step mechanism: (1) electrophilic attack by permanganate at the sulfur atom, forming a sulfoxide intermediate, and (2) further oxidation to sulfonic acid. Rate-determining step involves cleavage of the S–N bond .

- Substitution : Follows an SN2 pathway at the sulfonamide group, with transition-state stabilization by polar solvents (e.g., DMSO) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve pharmacological profiles?

- Substituent variation : Synthesize analogs with halogens (Cl, F) at para positions to assess steric/electronic effects on target binding .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and solubility (logP measurements). For example, fluorinated derivatives show 50% higher solubility in PBS than methoxy analogs .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Purity validation : Re-test compounds using HPLC-MS to rule out impurities (e.g., <95% purity skews IC₅₀ values) .

- Assay standardization : Compare results under identical conditions (e.g., pH 7.4, 37°C). Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

Advanced: What solvent systems optimize reaction outcomes for derivatives of this compound?

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in substitution reactions (yield improvement: 20–30%) .

- Ether/water biphasic systems : Useful for acid-catalyzed reactions, enabling easy separation of hydrophilic byproducts .

Advanced: How stable is this compound under varying storage conditions?

- Thermal stability : Decomposes at >150°C, forming sulfonic acid and dimethylamine. Store at 4°C in inert atmospheres to prevent oxidation .

- Photostability : UV light induces cleavage of the methoxy group; amber vials are recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.